molecular formula C12H12BrNO2 B13063826 (3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

Cat. No.: B13063826
M. Wt: 282.13 g/mol
InChI Key: UHAUKCUMZSWGEC-NHCYSSNCSA-N
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Description

This compound belongs to the class of bicyclic pyrrolo-oxazolones, characterized by a fused heterocyclic system combining pyrrolidine and oxazolone rings. The stereochemistry (3S,6S,7aS) defines its three-dimensional conformation, with a bromine substituent at position 6 and a phenyl group at position 2. Its molecular formula is C₁₂H₁₁BrN₂O₂, and it exhibits unique reactivity due to the electron-withdrawing bromine atom and the steric influence of the phenyl group. This structure is pivotal in medicinal chemistry, particularly in drug discovery targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C12H12BrNO2/c13-10-6-9-7-16-12(14(9)11(10)15)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-,12-/m0/s1

InChI Key

UHAUKCUMZSWGEC-NHCYSSNCSA-N

Isomeric SMILES

C1[C@H]2CO[C@H](N2C(=O)[C@H]1Br)C3=CC=CC=C3

Canonical SMILES

C1C2COC(N2C(=O)C1Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromination step can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Addition of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrrolo-Oxazolone Derivatives

The bromine atom at position 6 distinguishes the target compound from analogues. Key comparisons include:

Compound Name Substituents Molecular Weight Key Functional Groups References
(3S,6S,7aS)-6-Bromo-3-phenyl-pyrrolo-oxazol-5-one 6-Br, 3-Ph 307.14 g/mol Bromine, Phenyl, Oxazolone
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5-one No Br, 3-Ph 228.25 g/mol Phenyl, Oxazolone
(3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)-perhydropyrrolo[1,2-c]oxazol-5-one 6-SPh, 3-Ph 311.40 g/mol Phenylsulfanyl, Oxazolone
6-Bromo-3-phenyl-3-(trifluoromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one 6-Br, 3-Ph, 3-CF₃ 344.14 g/mol Bromine, CF₃, Oxazolone
(3R,6R,7S,7aS)-3,6-Diphenyl-tetrahydro-5-oxo-pyrrolo[1,2-c]oxazole-7-acetic acid 3-Ph, 6-Ph, 7-CH₂COOH 377.40 g/mol Phenyl, Acetic Acid, Oxazolone

Key Observations :

  • Bromine vs. Sulfur/Other Halogens : The bromine atom in the target compound increases molecular weight and polarizability compared to sulfur-containing analogues (e.g., 6-SPh in ). Bromine’s electron-withdrawing nature enhances electrophilic reactivity at adjacent positions, critical for nucleophilic substitution reactions.
  • Stereochemical Influence : The (3S,6S,7aS) configuration induces a distinct envelope conformation in the fused ring system, differing from the (3R,6S,7aS) sulfanyl-substituted analogue, which adopts a twist conformation due to steric clashes between substituents .
  • Trifluoromethyl Substitution : The CF₃ group in introduces strong electron-withdrawing effects, altering the oxazolone ring’s electronic profile and reducing basicity compared to the brominated parent compound.

NMR and Crystallographic Comparisons

NMR Data:
  • Chemical Shift Variations: In the target compound, protons near the bromine atom (positions 39–44 and 29–36) exhibit significant deshielding (δ 1.39–1.53 ppm) compared to non-brominated analogues like (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5-one (δ 1.20–1.35 ppm) .
  • Ring Conformation : X-ray crystallography of the sulfanyl-substituted analogue () reveals a dihedral angle of 85.53° between aromatic rings, whereas brominated derivatives show tighter packing due to C–H⋯O and halogen bonding interactions.
Pharmacological Relevance:
  • The brominated compound’s enhanced electrophilicity makes it a candidate for covalent binding to biological targets, such as kinases or proteases .
  • Non-brominated analogues (e.g., diphenyl derivatives in ) exhibit improved solubility due to polar acetic acid substituents, suggesting divergent applications in drug delivery vs. target engagement.

Biological Activity

(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure which includes a bromine atom and a phenyl group.

PropertyValue
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
IUPAC NameThis compound
InChI KeyUHAUKCUMZSWGEC-NHCYSSNCSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Core Structure : Cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination : Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS).
  • Phenyl Group Addition : Utilizing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests its potential application in treating inflammatory diseases.

The biological activity is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The bromine atom enhances binding affinity to certain enzymes.
  • Receptor Modulation : The phenyl group facilitates interactions with receptor sites involved in cellular signaling.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers such as cleaved caspase-3 and PARP.

Study 2: Anti-inflammatory Mechanism

In another investigation featured in Molecular Pharmacology, researchers evaluated the compound's ability to reduce inflammation in a mouse model of arthritis. The findings revealed significant reductions in joint swelling and histological evidence of reduced inflammatory cell infiltration.

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